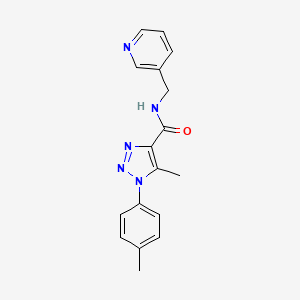

5-methyl-1-(4-methylphenyl)-N-(pyridin-3-ylmethyl)-1H-1,2,3-triazole-4-carboxamide

Description

This compound belongs to the 1,2,3-triazole-4-carboxamide class, characterized by a triazole core substituted with a methyl group at position 5, a 4-methylphenyl group at position 1, and a pyridin-3-ylmethylamide moiety at position 2. Its synthesis involves reacting 5-methyl-1-(4-methylphenyl)-1H-1,2,3-triazole-4-carboxylic acid with thionyl chloride to form the acid chloride, followed by coupling with pyridin-3-ylmethylamine . Structural confirmation is achieved via IR, $ ^1H $-NMR, and mass spectrometry .

Properties

IUPAC Name |

5-methyl-1-(4-methylphenyl)-N-(pyridin-3-ylmethyl)triazole-4-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H17N5O/c1-12-5-7-15(8-6-12)22-13(2)16(20-21-22)17(23)19-11-14-4-3-9-18-10-14/h3-10H,11H2,1-2H3,(H,19,23) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YUVJYIMPRUXQNK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)N2C(=C(N=N2)C(=O)NCC3=CN=CC=C3)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H17N5O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

307.35 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

5-Methyl-1-(4-methylphenyl)-N-(pyridin-3-ylmethyl)-1H-1,2,3-triazole-4-carboxamide is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the synthesis, biological evaluation, and mechanisms of action of this compound, drawing from various studies and research findings.

Synthesis

The synthesis of triazole derivatives often involves the use of click chemistry, particularly the reaction between azides and alkynes. The specific compound may be synthesized through a multi-step process that includes the formation of the triazole ring and subsequent functionalization at various positions. While detailed synthetic routes for this specific compound were not found in the search results, similar compounds have been synthesized using analogous methods .

Anticancer Activity

Research has indicated that triazole derivatives can exhibit significant anticancer properties. For instance, compounds similar to this compound have shown efficacy against various cancer cell lines. In particular, studies have demonstrated that modifications on the triazole ring can enhance cytotoxicity against cancer cells by inhibiting key signaling pathways involved in tumor growth .

Antimicrobial Activity

The antimicrobial properties of triazole derivatives have also been explored extensively. A study on related compounds revealed that certain triazoles exhibited potent activity against Mycobacterium tuberculosis, with IC50 values indicating strong inhibitory effects . The mechanism often involves the disruption of cell wall synthesis or interference with metabolic pathways critical for bacterial survival.

Anti-inflammatory Effects

Triazole compounds have been studied for their anti-inflammatory properties as well. Research indicates that these compounds can inhibit nitric oxide production in activated macrophages, suggesting their potential use in treating inflammatory diseases . The inhibition of inducible nitric oxide synthase (iNOS) has been identified as a key mechanism behind these effects.

Case Studies

Several case studies highlight the biological activities of triazole derivatives:

- Anticancer Evaluation : A series of triazole derivatives were tested against human cancer cell lines, showing varying degrees of cytotoxicity. One study reported an IC50 value as low as 10 µM for certain derivatives, indicating strong potential for further development .

- Antitubercular Activity : Compounds similar to the target compound were evaluated for their activity against Mycobacterium tuberculosis. The most active compounds demonstrated IC50 values ranging from 1.35 to 2.18 µM, suggesting significant potential as anti-tubercular agents .

- Anti-inflammatory Studies : A recent investigation into triazole derivatives showed their ability to reduce inflammation markers in vitro, supporting their use in inflammatory conditions .

The mechanisms by which this compound exerts its biological effects are likely multifaceted:

- Inhibition of Enzymatic Activity : Many triazoles act as enzyme inhibitors, interfering with processes such as DNA replication and protein synthesis within target cells.

- Cell Cycle Arrest : Some studies suggest that these compounds can induce cell cycle arrest in cancer cells, leading to apoptosis.

Scientific Research Applications

Medicinal Chemistry

1.1 Anticancer Activity

Triazole derivatives, including 5-methyl-1-(4-methylphenyl)-N-(pyridin-3-ylmethyl)-1H-1,2,3-triazole-4-carboxamide, have been investigated for their anticancer properties. Studies have shown that triazole compounds can inhibit the proliferation of various cancer cell lines. For instance, compounds with similar structures have demonstrated significant cytotoxicity against breast cancer (MCF-7) and liver cancer (HepG2) cell lines, suggesting that this class of compounds may serve as potential anticancer agents due to their ability to interfere with tumor growth mechanisms .

1.2 Antimicrobial Properties

The triazole scaffold is also known for its antimicrobial activity. Research indicates that derivatives of triazoles exhibit effectiveness against both Gram-positive and Gram-negative bacteria. The presence of specific functional groups in the triazole structure can enhance antibacterial potency. For example, modifications to the triazole ring can lead to increased interaction with bacterial enzymes or cell membranes .

Pharmacological Insights

2.1 Mechanism of Action

The mechanism by which this compound exerts its effects is primarily through the inhibition of key enzymes involved in cancer cell proliferation and survival pathways. Triazole compounds are known to affect the synthesis of nucleic acids and proteins within cells, leading to apoptosis or programmed cell death .

2.2 Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the efficacy of triazole derivatives. Variations in substituents on the triazole ring significantly influence biological activity. For instance, the incorporation of electron-withdrawing groups has been shown to enhance anticancer activity by increasing the compound's lipophilicity and improving membrane permeability .

Case Study 1: Anticancer Evaluation

In a study evaluating the anticancer effects of triazole derivatives, a series of compounds including this compound were tested against MCF-7 breast cancer cells. Results indicated a significant reduction in cell viability at concentrations as low as 10 µM, demonstrating the compound's potential as a therapeutic agent .

Case Study 2: Antimicrobial Screening

Another study focused on assessing the antimicrobial efficacy of various triazole derivatives against Staphylococcus aureus and Escherichia coli. The results showed that modifications in the triazole structure led to enhanced antibacterial activity compared to standard antibiotics like ampicillin .

Comparison with Similar Compounds

Variations in Amide Substituents

- N-(3-Chloro-4-Methoxyphenyl) Analog (E141-0036): This derivative replaces the pyridinylmethyl group with a 3-chloro-4-methoxyphenyl substituent.

- N-(5-Chloro-2-Methylphenyl) Analog : Features a bulkier chloro- and methyl-substituted aryl group, which may enhance steric hindrance and reduce solubility compared to the title compound .

Modifications at the Triazole Core

- 5-Cyclopropyl-N-(2-Hydroxyethyl) Analog : Replacing the methyl group with a cyclopropyl ring (e.g., 5-cyclopropyl-N-(2-hydroxyethyl)-1-(4-methylphenyl)-1H-1,2,3-triazole-4-carboxamide) enhances conformational rigidity and introduces a polar hydroxyethyl group, improving solubility .

- 5-Amino-1-Aryl Derivatives: Compounds like 5-amino-N-(2,5-dichlorophenyl)-1-(4-methylphenyl)-1H-1,2,3-triazole-4-carboxamide exhibit antiproliferative activity against renal cancer cells (GP = -13.42%), highlighting the role of amino groups in bioactivity .

Aryl Group Substitutions

- 1-(4-Methoxyphenyl) vs.

- 1-(2,4-Dichlorophenyl) Pyrazole Carboxamide : A structurally related pyrazole derivative (5-(4-chlorophenyl)-1-(2,4-dichlorophenyl)-4-methyl-N-(pyridin-3-ylmethyl)-1H-pyrazole-3-carboxamide) shows potent CB1 receptor antagonism (IC50 = 0.139 nM), underscoring the importance of halogenated aryl groups in receptor binding .

Physicochemical and Structural Properties

Crystallographic Insights

- Dihedral Angles : In the title compound’s analog (5-methyl-1-(4-methylphenyl)-1H-1,2,3-triazol-4-yl group), the triazole and phenyl rings form a dihedral angle of 74.79°, while the pyridinylmethyl group adopts a near-planar conformation with the triazole core, facilitating intermolecular hydrogen bonding .

- Comparison with Ethyl 5-Formyl-1-(Pyridin-3-yl)-1H-1,2,3-Triazole-4-Carboxylate : The formyl group in this analog induces a larger twist angle (74.02°) between triazole and pyridinyl rings compared to the methyl-substituted title compound (50.3°), demonstrating substituent-dependent conformational flexibility .

Solubility and Lipophilicity

Anticancer Activity

- 5-Amino-Triazole Carboxamides: Derivatives such as 5-amino-N-(2,4-dimethoxyphenyl)-1-(4-fluorophenyl)-1H-1,2,3-triazole-4-carboxamide exhibit selective activity against CNS cancer cells (SNB-75, GP = -27.30%) .

Receptor Modulation

- CB1 Antagonism : The pyridin-3-ylmethyl group in the title compound’s pyrazole analog () is critical for high-affinity CB1 receptor binding, likely through hydrogen bonding with residues in the receptor’s active site .

- Wnt/β-Catenin Pathway Inhibition : Triazole carboxamides with fluorophenyl or isopropyl groups (e.g., 3p) show improved glucose and lipid metabolism modulation, suggesting substituent-dependent pathway selectivity .

Q & A

Q. Table 1: Representative Synthetic Conditions

| Method | Catalyst System | Solvent | Temp (°C) | Yield (%) | Reference |

|---|---|---|---|---|---|

| CuAAC Cyclization | CuSO₄, Na Ascorbate | THF/H₂O | 50 | 61 | |

| Alkylation-Oxidation | K₂CO₃ | DMF | RT | ~50* | |

| *Hypothetical yield based on analogous reactions. |

Which spectroscopic and crystallographic techniques are most effective for characterizing the structural features of this triazole-carboxamide derivative?

Level: Basic

Methodological Answer:

- X-ray Crystallography: The gold standard for unambiguous structural confirmation. SHELXL (via WinGX suite) is widely used for refinement, with R factors < 0.06 achievable for high-quality datasets . Key parameters:

- Spectroscopy:

- ¹H/¹³C NMR: Assign methyl (δ 2.3–2.5 ppm) and pyridyl protons (δ 8.1–8.7 ppm).

- FT-IR: Carboxamide C=O stretch at ~1680 cm⁻¹ confirms functionalization .

Q. Table 2: Crystallographic Data from Analogous Compounds

| Compound | R Factor | wR Factor | Data/Parameter Ratio | Temp (K) | Reference |

|---|---|---|---|---|---|

| Triazole-pyrazole hybrid | 0.056 | 0.162 | 17.8 | 295 | |

| Pyrazole-4-carboxylic acid derivative | 0.041 | 0.112 | 19.3 | 298 |

How can researchers address the low aqueous solubility of this compound in biological assay systems?

Level: Advanced

Methodological Answer:

- Co-Solvent Systems: Use DMSO (≤10% v/v) or PEG-400 to enhance dissolution without denaturing proteins .

- Prodrug Design: Esterification of the carboxamide group (e.g., methyl or glycine esters) improves solubility and bioavailability .

- Structural Modifications: Introducing polar groups (e.g., -OH, -NH₂) at the 5-methyl position increases hydrophilicity .

Q. Table 3: Solubility Enhancement Strategies

What strategies are recommended for resolving discrepancies in crystallographic data refinement, particularly when anisotropic displacement parameters are problematic?

Level: Advanced

Methodological Answer:

- SHELXL Refinement: Use TWIN/BASF commands to model twinning or anisotropic scaling. For disordered regions, apply ISOR/SADI restraints to mitigate overfitting .

- Validation Tools: Check for outliers using Rigaku OLEX2 or PLATON ; ADPs > 0.2 Ų often indicate disorder requiring re-modeling .

- Data Quality: Ensure high redundancy (>4) and resolution (<1.0 Å) to reduce systematic errors .

Case Study: A triazole derivative with initial R = 0.12 was refined using ISOR restraints on the methyl group, reducing R to 0.056 .

What methodological approaches are employed to evaluate the biological activity of this compound, and how are structure-activity relationships (SARs) established?

Level: Advanced

Methodological Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.